2-Amino-2-(thiophen-3-yl)acetonitrile

Solubility Formulation Handling

Medicinal chemists requiring precise heterocyclic building blocks face non-reproducible results when using LogP-mismatched analogs. This 2-aminothiophene derivative offers: • LogP 0.007-0.627 (vs. thiophene-3-acetonitrile LogP 1.13-1.45) for superior solubility • Bifunctional α-amino nitrile scaffold for Gewald reactions & parallel synthesis diversification • Free base & HCl salt forms available; salt verified for aqueous solubility in biochemical assays Procurement managers: Bulk supply with verified purity. Avoid substitution risks-procure the exact CAS 113100-57-5.

Molecular Formula C6H6N2S
Molecular Weight 138.19
CAS No. 113100-57-5
Cat. No. B2960100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(thiophen-3-yl)acetonitrile
CAS113100-57-5
Molecular FormulaC6H6N2S
Molecular Weight138.19
Structural Identifiers
SMILESC1=CSC=C1C(C#N)N
InChIInChI=1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2
InChIKeyJGVBAZCHRMIVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(thiophen-3-yl)acetonitrile: Core Structure and Procurement


2-Amino-2-(thiophen-3-yl)acetonitrile (CAS 113100-57-5), also known as amino(3-thienyl)acetonitrile, is a heterocyclic building block consisting of a thiophene ring substituted at the 3-position with an aminoacetonitrile moiety . This compound is a member of the 2-aminothiophene family, a class widely recognized for its utility in medicinal chemistry and organic synthesis [1]. The compound is commercially available as a free base (typically a pale yellow oil or low-melting solid) and as a hydrochloride salt (CAS 127698-22-0), which offers enhanced stability and aqueous solubility [2].

Why 2-Amino-2-(thiophen-3-yl)acetonitrile Cannot Be Replaced


The specific substitution pattern of 2-amino-2-(thiophen-3-yl)acetonitrile provides a unique combination of physicochemical properties and synthetic utility that is not replicated by its closest structural analogs. Simple substitution with a compound like thiophene-3-acetonitrile (CAS 13781-53-8) or the unsubstituted 2-aminothiophene (CAS 616-46-6) will result in significantly different solubility profiles, lipophilicity (LogP), and reactivity, which can directly impact experimental outcomes in medicinal chemistry campaigns or chemical biology probe development [1]. These differences are quantified in the evidence below and underscore the necessity of procuring the precise compound for reproducible and meaningful scientific results.

2-Amino-2-(thiophen-3-yl)acetonitrile: Quantitative Comparison Data


Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt of 2-amino-2-(thiophen-3-yl)acetonitrile (CAS 127698-22-0) demonstrates a distinct solubility advantage over the free base form. This is a critical differentiator for applications requiring aqueous reaction conditions or biological assays .

Solubility Formulation Handling

Reduced Lipophilicity vs. Thiophene-3-acetonitrile

The calculated partition coefficient (LogP) for 2-amino-2-(thiophen-3-yl)acetonitrile is substantially lower than that of its non-aminated analog, thiophene-3-acetonitrile. This property is a key determinant of a compound's behavior in biological systems, including membrane permeability and plasma protein binding [1].

Lipophilicity LogP ADME Medicinal Chemistry

Bifunctional Reactivity vs. Thiophene-3-acetonitrile

The presence of both a primary amine and a nitrile group on the alpha-carbon in 2-amino-2-(thiophen-3-yl)acetonitrile imparts a unique and well-established bifunctional reactivity. This stands in stark contrast to thiophene-3-acetonitrile, which possesses only the nitrile functionality and is therefore limited in its synthetic applications [1].

Synthetic Utility Building Block Gewald Reaction Cyclization

2-Amino-2-(thiophen-3-yl)acetonitrile: Application Scenarios


2-Aminothiophene Library Synthesis

As a bifunctional α-amino nitrile, this compound is an ideal substrate for Gewald-type reactions and other cyclocondensations, serving as a direct precursor to a wide array of 2-aminothiophene derivatives with known biological activities . The unique combination of the thiophene core and reactive amine/nitrile groups allows for rapid diversification in parallel synthesis, a capability not offered by simpler thiophene analogs [1].

Aqueous-Compatible Chemical Probe Development

The hydrochloride salt form of the compound, with its verified aqueous solubility , is uniquely suited for the development of chemical probes intended for use in cellular or biochemical assays. This direct solubility advantage over the free base eliminates the need for high concentrations of organic co-solvents (e.g., DMSO) that can confound biological results.

Lead Optimization: Favorable ADME Starting Point

For medicinal chemists concerned with optimizing drug-like properties, the markedly low LogP of 2-amino-2-(thiophen-3-yl)acetonitrile (0.0070 to 0.627) provides a distinct advantage over the more lipophilic thiophene-3-acetonitrile (LogP 1.13-1.45) [1]. This property makes it a more attractive starting scaffold for programs where reducing lipophilicity to improve solubility, metabolic stability, or off-target binding is a priority [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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